molecular formula C8H5BrClNOS B3038822 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole CAS No. 911056-05-8

7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

Cat. No.: B3038822
CAS No.: 911056-05-8
M. Wt: 278.55 g/mol
InChI Key: CBDBYQQQJMRNSL-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-6-methoxybenzo[d]thiazole: is a heterocyclic compound with the molecular formula C8H5BrClNOS and a molecular weight of 278.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzothiazole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole typically involves the bromination of 2-chloro-6-methoxybenzothiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring.

Scientific Research Applications

Chemistry: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives can be employed in the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is largely dependent on its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

    2-Chloro-6-methoxybenzothiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    7-Bromo-2-chlorobenzothiazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    6-Methoxybenzothiazole: Lacks both bromine and chlorine substituents, resulting in different chemical and biological properties.

Uniqueness: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the benzothiazole ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromo-2-chloro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDBYQQQJMRNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 2-chloro-6-methoxy-benzothiazole (200 mg, 1.0 mmol, 1.0 eq) in 5 mL of NMP was added N-bromosuccinimide (213 mg, 1.20 mmol, 1.2 eq) at room temperature. The reaction mixture was stirred at 75° C. for >24 hours with subsequent addition of NBS in small batches for reaction progress, thereafter the mixture was diluted with water (ca. 100 mL) and aqueous layer extracted with ethyl acetate (ca. 150 mL×3). Combined organic layers were dried over sodium sulfate, filtered and condensed under reduced pressure. Purification on ISCO using gradient 0%-50% ethyl acetate-hexane gave 336 mg of product as off white fluffy powder in 60% yields structure of which was confirmed by H+NMR. LC/MS (m/z) [279.9] (MH+)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
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Reactant of Route 6
7-Bromo-2-chloro-6-methoxybenzo[d]thiazole

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